(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid
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Overview
Description
(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or the acid chloride method . The protected amino acid is then coupled with sodium azide to form the corresponding azide, which is isolated as a crystalline solid .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers and high-throughput purification techniques are common in industrial settings to ensure the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azide group can be reduced to form an amine.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of free amino acids.
Scientific Research Applications
(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a building block in peptide synthesis.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of synthetic peptides and proteins.
Mechanism of Action
The mechanism of action of (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective coupling of amino acids. The Fmoc group can be removed under basic conditions to reveal the free amino group, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
(3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid: Similar in structure but contains a different side chain.
(S)-3-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-4-phenylbutanoic acid: Another Fmoc-protected amino acid with a different side chain.
Uniqueness
(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an Fmoc-protected amino group. This combination of functional groups makes it a valuable building block in peptide synthesis and other chemical applications .
Properties
Molecular Formula |
C19H17NO7 |
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Molecular Weight |
371.3 g/mol |
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C19H17NO7/c21-16(18(24)25)15(17(22)23)20-19(26)27-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-16,21H,9H2,(H,20,26)(H,22,23)(H,24,25)/t15-,16+/m0/s1 |
InChI Key |
VEJHBVVSZWTBEK-JKSUJKDBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H]([C@H](C(=O)O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
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